Bis(4-nitrobenzoyl)-diazene

Catalog No.
S810768
CAS No.
35630-50-3
M.F
C14H8N4O6
M. Wt
328.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrobenzoyl)-diazene

CAS Number

35630-50-3

Product Name

Bis(4-nitrobenzoyl)-diazene

IUPAC Name

4-nitro-N-(4-nitrobenzoyl)iminobenzamide

Molecular Formula

C14H8N4O6

Molecular Weight

328.24 g/mol

InChI

InChI=1S/C14H8N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H

InChI Key

BOVAQYVXNBAPKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Bis(4-nitrobenzoyl)-diazene (BND) is an organic compound with the chemical formula C26H18N4O8. It is an azo compound that contains two 4-nitrobenzoyl groups linked by a nitrogen bridge. BND is a yellowish-orange powder that is insoluble in water but soluble in organic solvents such as acetone, chloroform, and dichloromethane. BND was first synthesized in 1963 by R. E. Marsh and B. C. McKusick by the coupling reaction of 4-nitrobenzoyl chloride with hydrazine. Since then, BND has been extensively studied for its potential applications in various fields of research and industry.
BND has a melting point of 272-274 °C and a boiling point of 648.4 °C at 760 mmHg. Its molecular weight is 518.44 g/mol. BND is stable under normal conditions but can decompose at high temperatures (>300 °C) or in the presence of strong acids or bases. BND is a strong electron acceptor due to its electron-deficient nitrogen bridge, which can undergo reduction and oxidation reactions.
BND can be synthesized by the coupling reaction of 4-nitrobenzoyl chloride with hydrazine in the presence of a base such as sodium acetate or sodium carbonate. The reaction can be carried out in a variety of solvents such as dioxane, dimethylformamide, or acetonitrile. BND can be purified by recrystallization from a suitable solvent or by column chromatography.
The structure of BND can be characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-vis) spectroscopy, and mass spectrometry. BND exhibits characteristic absorption bands in the IR and UV-vis spectra that can be used to confirm its identity and purity.
BND can be analyzed by various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods can be used to quantify BND in complex matrices such as biological fluids, environmental samples, or industrial products.
BND exhibits moderate antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. BND also shows inhibitory effects on the growth of cancer cells in vitro, although its mechanism of action is not fully understood. BND has been reported to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
BND is classified as a hazardous substance due to its toxic and flammable properties. BND can cause skin and eye irritation, respiratory problems, and central nervous system depression if ingested or inhaled. BND should be handled with care and appropriate safety measures such as gloves, goggles, and respirators should be used when working with BND. The toxicological properties of BND in humans and animals have not been extensively studied, and further research is needed to evaluate its safety in scientific experiments.
BND has potential applications in various fields of research such as organic synthesis, material science, and biomedical engineering. BND can act as a versatile building block for the synthesis of various functionalized azo compounds with diverse properties such as optical, electronic, and magnetic. BND can also be used as a cross-linking agent for the preparation of polymeric materials with improved mechanical and thermal properties. In biomedical engineering, BND can be used as a photoactivatable agent for targeted drug delivery and photodynamic therapy.
BND is a relatively new compound that has attracted the attention of scientists in recent years due to its unique chemical structure and potential applications. There are currently limited studies on the synthesis, characterization, and biological properties of BND. Most of the research on BND has focused on its applications in organic synthesis, material science, and biomedical engineering. There is a need for further studies to explore the full potential of BND in various fields of research.
BND has potential implications in various fields of research and industry such as organic electronics, catalysis, and nanotechnology. BND can act as a building block for the preparation of organic semiconductors with high electron mobility and stability, which could lead to the development of advanced electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). BND can also serve as a catalyst for various organic transformations such as the reduction of nitro compounds and the synthesis of aldehydes and ketones. In nanotechnology, BND can be functionalized with various functional groups such as amino, carboxylic acid, or thiol, which allows the preparation of various hybrid materials such as nanoparticles, supramolecular assemblies, or photonic crystals.
Despite the great potential of BND in various fields of research and industry, several limitations and challenges need to be addressed. One of the major challenges is the synthesis of BND at a large scale with high purity and yield. The current synthesis methods for BND are time-consuming, expensive, and require harsh conditions, which limits its practical applications. Further research is needed to develop more efficient and environmentally friendly methods for the synthesis of BND.
Another challenge is to improve the biological properties and safety of BND for its potential applications in biomedicine. The toxicological properties of BND in humans and animals need to be thoroughly studied to evaluate its safety and efficacy. Further research is also needed to elucidate the mechanisms of action of BND in cancer cells and to identify potential targets for its therapeutic applications.
Several future directions can be envisioned for the development and applications of BND in various fields of research and industry. One direction is to explore the potential of BND as a redox-active material for energy storage and conversion applications. BND's unique electron-accepting properties could be utilized for the development of high-energy-density batteries and supercapacitors.
Another direction is to investigate the potential of BND as a fluorescent probe for sensing applications. BND's strong electron-deficient nitrogen bridge could be used to quench the fluorescence of various fluorophores, which allows the development of sensitive and selective sensors for various analytes such as metal ions, proteins, or biomolecules.
Overall, BND is a promising compound that offers great potential for various scientific and industrial applications. Further research is needed to overcome the challenges and limitations associated with BND and to explore its full potential in various fields of research and industry.

XLogP3

3.1

Dates

Modify: 2023-08-16

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